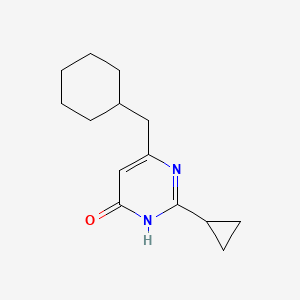
6-(环己甲基)-2-环丙基嘧啶-4-醇
描述
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗叶酸活性
对类似于6-(环己甲基)-2-环丙基嘧啶-4-醇的化合物的研究已经确定了其在抗叶酸活性领域的潜在应用。涉及新的2,4-二氨基-6-甲基嘧啶的研究表明这些化合物是二氢叶酸还原酶的竞争性抑制剂,这是叶酸代谢中的关键酶,暗示了它们通过抑制这种酶来抑制培养中哺乳动物细胞的生长。这种活性指向了这类化合物在抗叶酸药物的开发中的潜在用途,用于癌症治疗或作为抗微生物药物(I. Kavai et al., 1975)。
细胞周期蛋白依赖性激酶2(CDK2)抑制
进一步的研究探讨了合成2-芳基氨基-4-环己甲氧基-5-亚硝基-6-氨基嘧啶衍生物,利用类似于6-氨基-2-巯基嘧啶-4-醇的前体化合物。这些衍生物已被评估为细胞周期蛋白依赖性激酶2(CDK2)的抑制剂,这是细胞周期调节中至关重要的酶,突显了它们在癌症研究和治疗中的潜力。结构活性关系研究已经确定了具有显著抑制活性的化合物,这些化合物可以作为开发新型抗癌药物的引导(F. Marchetti et al., 2007)。
作用机制
Target of Action
Similar compounds have been known to interact with cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for anti-cancer therapies .
Mode of Action
These compounds typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of these kinases can halt the cell cycle, preventing cell division and potentially leading to cell death .
Result of Action
If it acts as a kinase inhibitor, it could potentially lead to cell cycle arrest and cell death, particularly in cancer cells with overactive cyclin-dependent kinases .
生化分析
Biochemical Properties
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . The compound binds to the hydrophobic pocket of the enzyme, interacting with residues such as Lys101, Val106, Leu234, and His235 . These interactions are primarily hydrophobic and van der Waals forces, which stabilize the binding and inhibit the enzyme’s activity.
Cellular Effects
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol exhibits various effects on different cell types and cellular processes. It has been observed to have low cytotoxicity to cell lines and peripheral blood mononuclear cells, with a cytotoxic concentration (CC50) greater than 1 mM . The compound influences cell function by inhibiting HIV-1 replication, thereby affecting cell signaling pathways and gene expression related to viral replication. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic pocket of HIV-1 reverse transcriptase, inhibiting its activity and preventing viral replication . This inhibition is achieved through non-competitive binding, where the compound does not compete with the natural substrate but binds to a different site on the enzyme. This binding leads to conformational changes in the enzyme, rendering it inactive.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol have been studied over time. The compound has shown stability in various conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound maintains its inhibitory effects on HIV-1 reverse transcriptase, with no significant loss of activity
Dosage Effects in Animal Models
The effects of 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol vary with different dosages in animal models. Studies have shown that the compound exhibits potent anti-HIV-1 activity at nanomolar concentrations, with effective concentration (EC50) values ranging from 2.40 to 41.8 nM . At higher doses, the compound has demonstrated low toxicity, with no significant adverse effects observed in animal models. It is essential to determine the threshold effects and potential toxicities at even higher doses to ensure safe therapeutic applications.
Metabolic Pathways
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of HIV-1 reverse transcriptase affects the metabolic pathways related to viral replication and cellular energy production
Transport and Distribution
The transport and distribution of 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation. Understanding these interactions is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol is essential for its activity and function. The compound is expected to localize in specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with its target enzymes and proteins Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function
属性
IUPAC Name |
4-(cyclohexylmethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-10-4-2-1-3-5-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQVGWFGMQTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


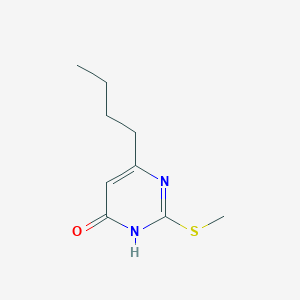
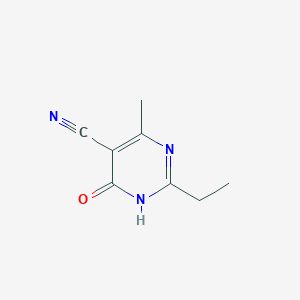
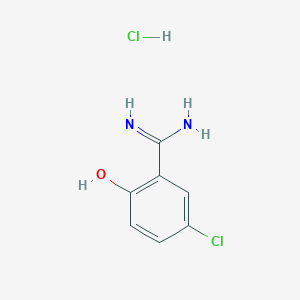
![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)
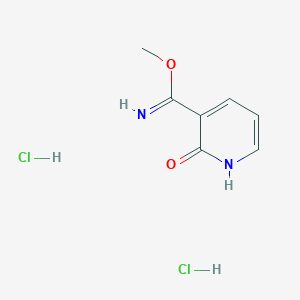

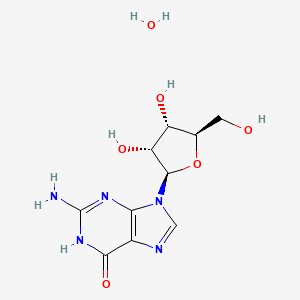
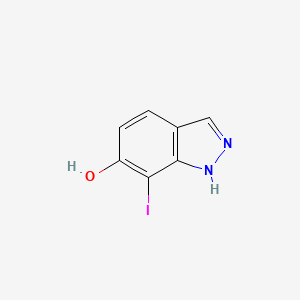
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
